

# The Discovery and Origin of Fosmidomycin from Streptomyces lavendulae: A Technical Guide

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**Fosmidomycin**, a phosphonic acid antibiotic with significant antimalarial and antibacterial properties, was first isolated from the fermentation broth of the soil bacterium Streptomyces lavendulae. This technical guide provides an in-depth exploration of its discovery, biosynthesis, and mechanism of action, with a focus on the experimental methodologies that have defined our understanding of this important natural product.

### **Discovery and Initial Characterization**

In 1978, researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan first reported the discovery of a new antibiotic, designated FR-31564, from Streptomyces lavendulae.[1][2] At the same time, a related unsaturated derivative, FR-32863 (dehydro**fosmidomycin**), was also isolated from the same organism.[2] The initial discovery was part of a broader screening program for new antimicrobial agents from actinomycetes.

Subsequent structural elucidation studies, employing techniques common in the late 1970s such as NMR and mass spectrometry, alongside chemical degradation, led to the determination of the structure of FR-31564, which was given the generic name **fosmidomycin**.

[3] The initial patent filed by Fujisawa Pharmaceutical Co., Ltd. in 1978 described the synthesis of both **fosmidomycin** and a related compound, FR900098, isolated from Streptomyces rubellomurinus.[1]

Interestingly, more recent research has indicated that under many laboratory fermentation conditions, Streptomyces lavendulae predominantly produces dehydro**fosmidomycin**, with **fosmidomycin** itself being a minor product or not detected at all.[4] This has led to a re-



evaluation of the primary natural product of this organism, although both compounds exhibit similar biological activities.

### **Fermentation and Isolation**

The production of **fosmidomycin** and its derivatives from Streptomyces lavendulae is achieved through submerged fermentation. The following protocol is a generalized representation based on methodologies developed for the production of phosphonate antibiotics from Streptomyces species.

## **Experimental Protocol: Fermentation and Isolation**

- Inoculum Preparation: A seed culture of Streptomyces lavendulae is prepared by inoculating
  a suitable liquid medium (e.g., ATCC 172 medium containing dextrose, soluble starch, yeast
  extract, and N-Z Amine Type A) with spores or a mycelial suspension of the bacterium. The
  culture is incubated for 3 days at 30°C with shaking.
- Production Fermentation: The seed culture is then used to inoculate a larger production medium (e.g., ISP4-N medium). The production culture is incubated for 7 days at 30°C with vigorous aeration and agitation.
- Harvesting: After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation or filtration.
- Extraction: The active compounds, being polar, are primarily found in the supernatant. The supernatant is lyophilized to a dry powder.

### Purification:

- The lyophilized powder is extracted with a suitable solvent such as methanol to solubilize the active compounds.
- The crude extract is then subjected to a series of chromatographic separations. These can include ion-exchange chromatography, followed by adsorption chromatography on materials like activated carbon or silica gel.

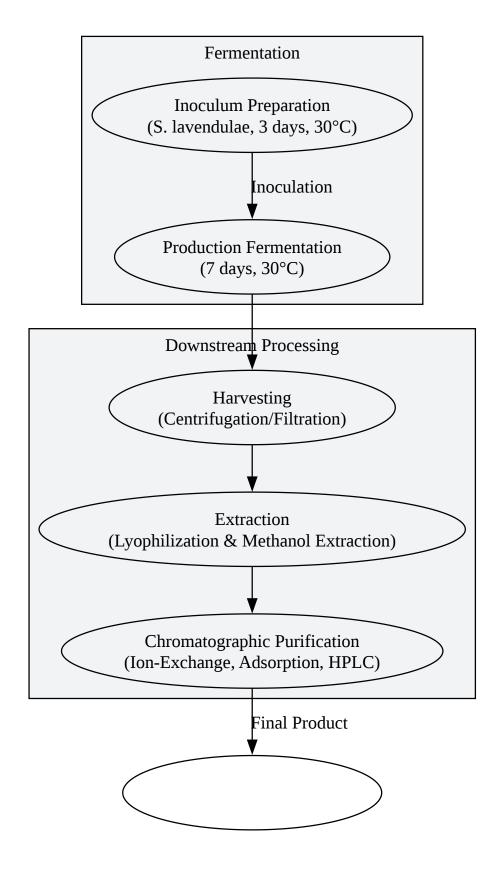
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 Final purification is often achieved by further chromatographic steps, such as gel filtration or preparative high-performance liquid chromatography (HPLC), to yield pure fosmidomycin or dehydrofosmidomycin.





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**Figure 1:** Generalized workflow for the fermentation and isolation of **fosmidomycin**.

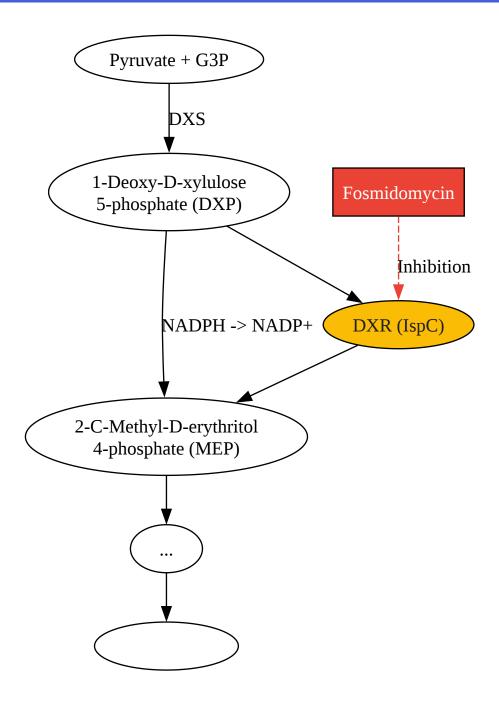


## **Mechanism of Action: Inhibition of the MEP Pathway**

**Fosmidomycin**'s antimicrobial activity stems from its specific inhibition of the non-mevalonate pathway (MEP pathway) of isoprenoid biosynthesis.[5] This pathway is essential for the survival of many pathogenic bacteria, including Gram-negative bacteria and the malaria parasite Plasmodium falciparum, but is absent in humans, making it an attractive target for antimicrobial drugs.

The key enzyme inhibited by **fosmidomycin** is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC.[3] DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). **Fosmidomycin** acts as a competitive inhibitor of DXR with respect to its substrate, DXP. Its structure mimics the transition state of the DXR-catalyzed reaction. The hydroxamic acid moiety of **fosmidomycin** chelates the divalent metal ion (e.g., Mn<sup>2+</sup>) in the active site of DXR, while the phosphonate group occupies the binding pocket for the phosphate of DXP, leading to potent inhibition of the enzyme.[3][5]





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**Figure 2:** Inhibition of the MEP pathway by **fosmidomycin**.

### **Experimental Protocol: DXR Enzyme Inhibition Assay**

Enzyme and Substrates: Recombinant DXR enzyme is purified. The substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), and the cofactor, NADPH, are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8, with 25 mM MgCl<sub>2</sub>).



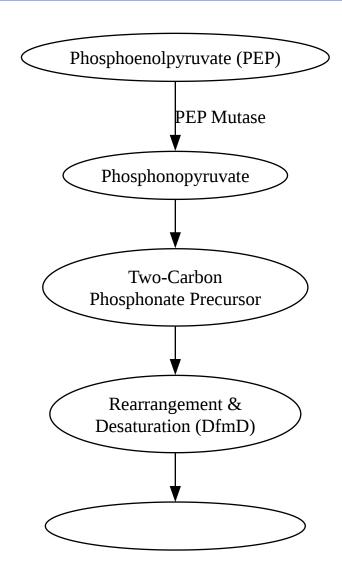
- Assay Reaction: The assay is performed in a spectrophotometer-compatible plate or cuvette.
   The reaction mixture contains the buffer, DXR enzyme, NADPH, and varying concentrations of the inhibitor (fosmidomycin).
- Initiation and Measurement: The reaction is initiated by the addition of DXP. The activity of DXR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
- Data Analysis: The initial reaction velocities are determined at different inhibitor concentrations. The IC<sub>50</sub> value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

# Biosynthesis of Dehydrofosmidomycin in Streptomyces lavendulae

While the complete biosynthetic pathway of **fosmidomycin** in S. lavendulae is not fully elucidated, the pathway for the closely related and more readily produced dehydro**fosmidomycin** has been characterized. It is notably different from the biosynthesis of FR-900098 in S. rubellomurinus, suggesting a convergent evolutionary path to similar bioactive molecules.

The biosynthesis of dehydro**fosmidomycin** begins with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate, a common step in the formation of phosphonate natural products. However, the subsequent steps to form the three-carbon backbone of dehydro**fosmidomycin** involve a unique rearrangement and desaturation, catalyzed by a 2-oxoglutarate dependent dioxygenase, DfmD.





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Figure 3: Simplified biosynthetic pathway of dehydrofosmidomycin.

## **Quantitative Bioactivity Data**

The following tables summarize the in vitro activity of **fosmidomycin** and dehydro**fosmidomycin** against various microorganisms and the DXR enzyme.

Table 1: Minimum Inhibitory Concentrations (MIC) of **Fosmidomycin** and Dehydro**fosmidomycin** 



Organism	Fosmidomycin MIC (µg/mL)	Dehydrofosmidomycin MIC (μg/mL)
Escherichia coli K12	2.2	>128
Klebsiella pneumoniae	64–128	>128
Pseudomonas aeruginosa	>128	>128
Staphylococcus schleiferi	0.5–8	Not Reported
Staphylococcus pseudintermedius	0.5–1	Not Reported

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: 50% Inhibitory Concentrations (IC<sub>50</sub>) of **Fosmidomycin** and Dehydro**fosmidomycin** against DXR Enzyme

Enzyme Source	Fosmidomycin IC₅₀ (nM)	Dehydrofosmidomycin IC50 (nM)
Escherichia coli DXR	30	Slightly lower than fosmidomycin
Plasmodium falciparum DXR	60	90
Klebsiella pneumoniae DXR	20	Not Reported

### Conclusion

The discovery of **fosmidomycin** from Streptomyces lavendulae marked the identification of a novel class of antibiotics targeting the essential MEP pathway. While the originally isolated compound, **fosmidomycin**, has been the subject of extensive research, recent findings suggest that its unsaturated analog, dehydro**fosmidomycin**, may be the primary product of this bacterium under certain conditions. Both compounds exhibit potent inhibitory activity against the DXR enzyme, highlighting the therapeutic potential of this chemical scaffold. The unique biosynthetic pathway leading to dehydro**fosmidomycin** underscores the diverse strategies employed by microorganisms to produce bioactive secondary metabolites. Further



research into the biosynthesis and optimization of **fosmidomycin** and its analogs continues to be a promising avenue for the development of new anti-infective agents.

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